N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide typically involves the coupling of 5-chloroindole with 3-(1H-indol-3-yl)propanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation methods or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole rings, especially at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide is unique due to the presence of the 5-chloro substituent on the indole ring, which can significantly alter its chemical and biological properties compared to other indole derivatives. This substitution can enhance its binding affinity to certain biological targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C21H20ClN3O |
---|---|
Molecular Weight |
365.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C21H20ClN3O/c22-16-6-7-20-18(11-16)15(13-25-20)9-10-23-21(26)8-5-14-12-24-19-4-2-1-3-17(14)19/h1-4,6-7,11-13,24-25H,5,8-10H2,(H,23,26) |
InChI Key |
XZWNRDMELGEOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.